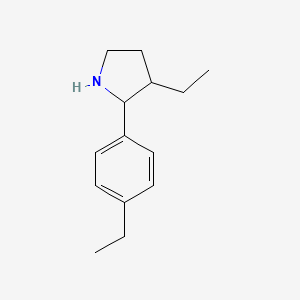
3-Ethyl-2-(4-ethylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-(4-ethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the third position and a 4-ethylphenyl group at the second position of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-ethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with ethylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the pyrrolidine ring. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters. Catalysts and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Ethyl-2-(4-ethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes back to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
科学研究应用
3-Ethyl-2-(4-ethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用机制
The mechanism of action of 3-Ethyl-2-(4-ethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
相似化合物的比较
3-Ethyl-2-(4-ethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with no substituents, used as a basic building block in organic synthesis.
2-Phenylpyrrolidine: A similar compound with a phenyl group at the second position, known for its biological activity.
3-Methyl-2-(4-methylphenyl)pyrrolidine: A compound with methyl groups instead of ethyl groups, which may exhibit different chemical and biological properties.
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
3-ethyl-2-(4-ethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-11-5-7-13(8-6-11)14-12(4-2)9-10-15-14/h5-8,12,14-15H,3-4,9-10H2,1-2H3 |
InChI 键 |
ZBWLAIZYRGDTKF-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCNC1C2=CC=C(C=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



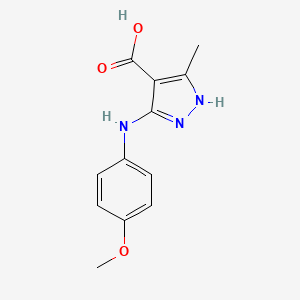
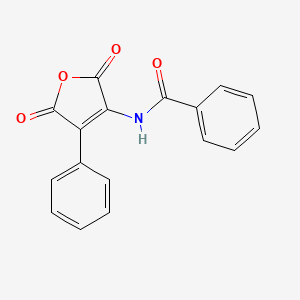

![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
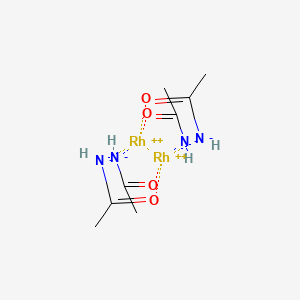

![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)
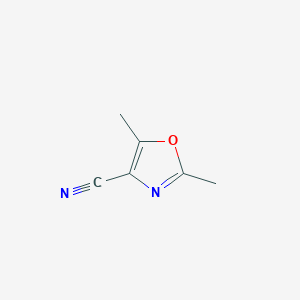
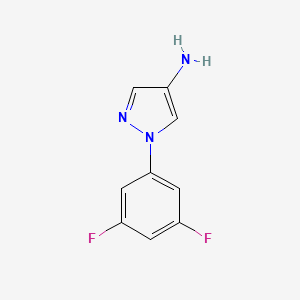
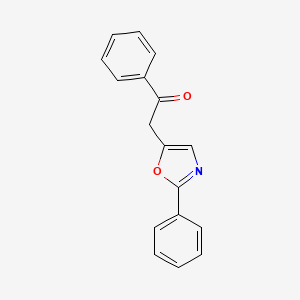
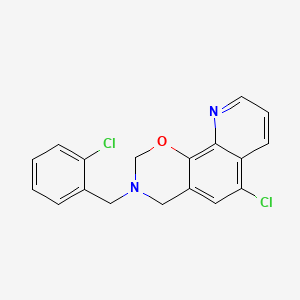

![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
